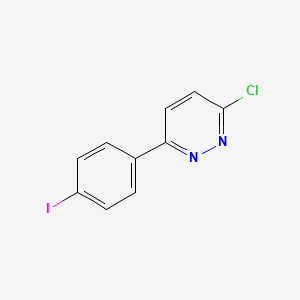
3-Chloro-6-(4-iodophenyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-(4-iodophenyl)pyridazine is a heterocyclic compound that contains both chlorine and iodine atoms attached to a pyridazine ring.
Vorbereitungsmethoden
The synthesis of 3-Chloro-6-(4-iodophenyl)pyridazine can be achieved through various methods. One common approach involves the reaction of 3-chloropyridazine with 4-iodoaniline under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Chloro-6-(4-iodophenyl)pyridazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atom with an amine group.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the pyridazine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-(4-iodophenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Studies: It is used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, which are then utilized in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-(4-iodophenyl)pyridazine involves its interaction with molecular targets such as enzymes and receptors. For instance, certain pyridazine derivatives have been shown to inhibit specific kinases, which play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the modulation of various cellular processes, including cell proliferation and apoptosis . The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-6-(4-iodophenyl)pyridazine can be compared with other pyridazine derivatives such as:
3,6-Dichloropyridazine: This compound has two chlorine atoms attached to the pyridazine ring and is known for its herbicidal properties.
3,6-Dibromopyridazine: Similar to the dichloro derivative, this compound contains bromine atoms and is used in various chemical syntheses.
The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, which can impart distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H6ClIN2 |
|---|---|
Molekulargewicht |
316.52 g/mol |
IUPAC-Name |
3-chloro-6-(4-iodophenyl)pyridazine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H |
InChI-Schlüssel |
XKBGIHNQXQWNFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


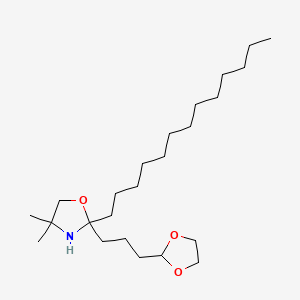

![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)

![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)
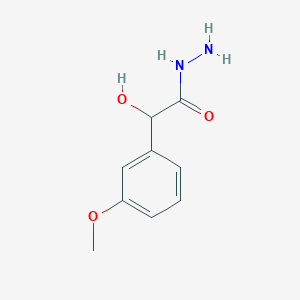
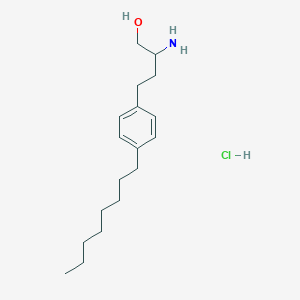

![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
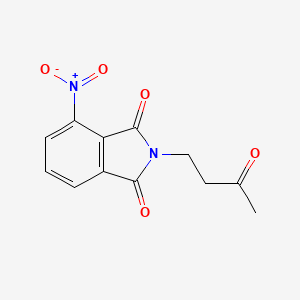
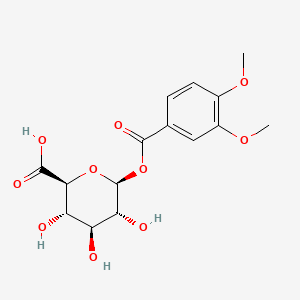
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)
